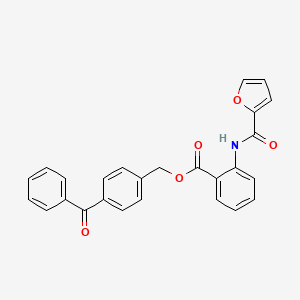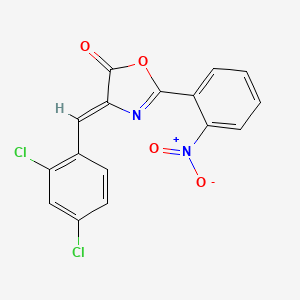![molecular formula C18H20N2O4 B4854592 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide](/img/structure/B4854592.png)
4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide
Übersicht
Beschreibung
4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide, also known as MPBA, is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. MPBA is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide is not fully understood, but it is thought to act by inhibiting various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting angiogenesis, and inducing autophagy. 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide in lab experiments is its high potency and specificity, which allows for the precise targeting of specific signaling pathways. 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide also has good solubility in various solvents, which makes it easy to use in various assays. However, one of the limitations of using 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide is its low stability in aqueous solutions, which can affect its activity in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of its molecular targets. 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide can also be studied for its potential applications in other fields such as cardiovascular disease and diabetes. Furthermore, the combination of 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide with other drugs or therapies can be studied for its potential synergistic effects. Overall, the study of 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide has the potential to lead to the development of novel therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and inflammation. In cancer research, 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide has been shown to inhibit the growth of various cancer cells such as breast cancer cells and lung cancer cells. 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide has also been studied for its potential neuroprotective effects in various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In inflammation research, 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
4-[2-(2-methoxyphenoxy)butanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-14(24-16-7-5-4-6-15(16)23-2)18(22)20-13-10-8-12(9-11-13)17(19)21/h4-11,14H,3H2,1-2H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSQRMSVKSXCQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(2-Methoxyphenoxy)butanoyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4854540.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4854542.png)
![2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4854545.png)
![3-(chloromethyl)-5-[4-methoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4854552.png)
![3-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B4854556.png)
![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4854561.png)
![3-[4-oxo-4-(10H-phenothiazin-10-yl)butyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4854562.png)

![4-[2-(3,4-dimethoxyphenyl)ethyl]-5-(9H-xanthen-9-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4854577.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4854587.png)

![5-(3,4-dimethoxyphenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4854589.png)
![4-methoxy-N-[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4854605.png)